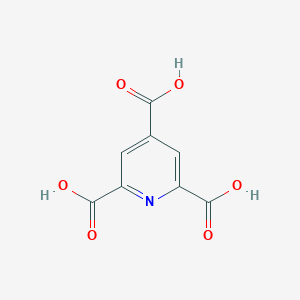

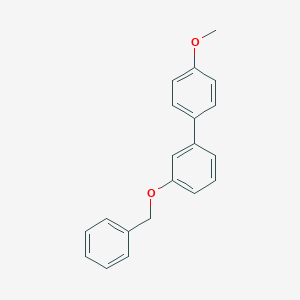

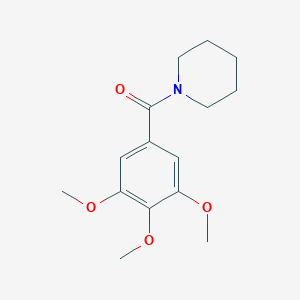

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

カタログ番号 B181606

CAS番号:

132470-28-1

分子量: 290.4 g/mol

InChIキー: JRUUDJIJHJSUFA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl (3-BMBP) is a phenyl-substituted aromatic compound with two phenyl rings linked by a single oxygen atom. It has been used for a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.

科学的研究の応用

Synthesis and Polymer Applications

- Hyperbranched Poly(ester)s with Pendant Hydroxy Groups: The synthesis of hyperbranched poly(esters) with pendant hydroxy groups was achieved through polyadditions involving bis(oxetane)s and 1,3,5-benzenetricarboxylic acid. These polymers, which are insoluble in water but soluble in various organic solvents, display glass transition temperatures ranging from 59 to 131 °C, suggesting potential applications in materials science (Nishikubo et al., 2006).

Medicinal Chemistry

- Antiproliferative Activities of Steroidal Hybrids: The synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and their antiproliferative activities were investigated. These compounds showed significant inhibitory effects on several cancer cell lines, indicating their potential as therapeutic agents (Kiss et al., 2019).

Luminescent Properties

- Lanthanide Coordination Compounds: The synthesis and study of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives revealed the influence of substituents on photoluminescence. Electron-releasing substituents increased the electron density of the ligand, improving the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decreased luminescence efficiency (Sivakumar et al., 2010).

Photochemical Applications

- Photo-reorganization of Chromenones: A study on the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones showed the formation of angular pentacyclic compounds. The presence of the benzyloxy group significantly influenced the yield of dihydro products, providing a method for synthesizing benzothiophene fused xanthenone derivatives (Dalal et al., 2017).

Safety and Hazards

特性

IUPAC Name |

1-methoxy-4-(3-phenylmethoxyphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUUDJIJHJSUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567452 |

Source

|

| Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132470-28-1 |

Source

|

| Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Ethanamine, 2-(2-methylphenoxy)-

26583-60-8

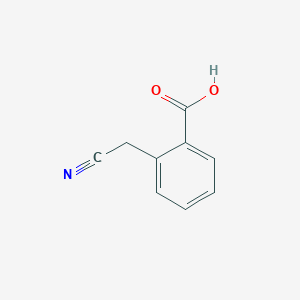

2-(Cyanomethyl)benzoic acid

6627-91-4

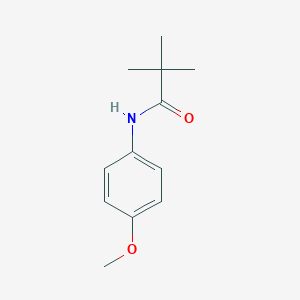

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

56619-94-4

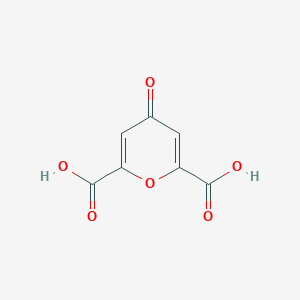

Chelidonic acid

99-32-1

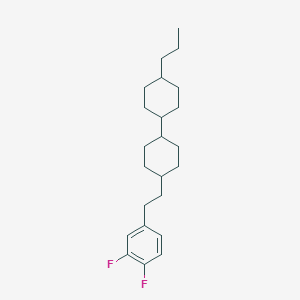

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)